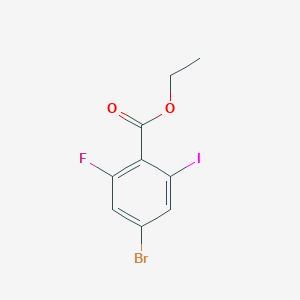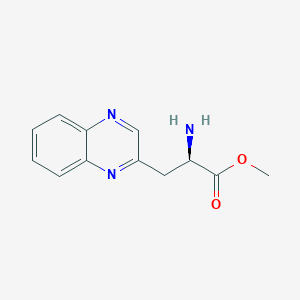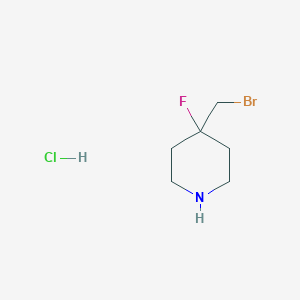
(R)-N-(1-Phenylethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-Phenylethyl)thietan-3-amine is a chiral amine compound featuring a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the chiral center at the 1-phenylethyl group makes this compound optically active, meaning it can exist in two enantiomeric forms. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Phenylethyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-Phenylethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to linear sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can introduce various functional groups to the amine.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(1-Phenylethyl)thietan-3-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be studied for its potential interactions with biological molecules, such as proteins and enzymes.
Medicine
In medicine, ®-N-(1-Phenylethyl)thietan-3-amine may be investigated for its pharmacological properties, including its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-N-(1-Phenylethyl)thietan-3-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-Phenylethyl)thietan-3-amine: The enantiomer of the compound, which may have different biological activities.
Thietan-3-amine: A simpler analog without the chiral center.
N-(1-Phenylethyl)azetidine: A similar compound with a four-membered ring containing nitrogen instead of sulfur.
Uniqueness
®-N-(1-Phenylethyl)thietan-3-amine is unique due to its chiral center and the presence of a sulfur-containing thietane ring. These features can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]thietan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
QOSBIOMDBTXANI-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CSC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
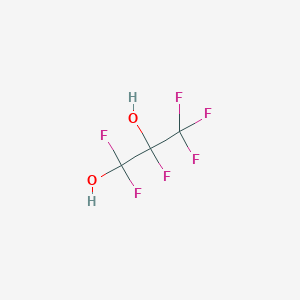
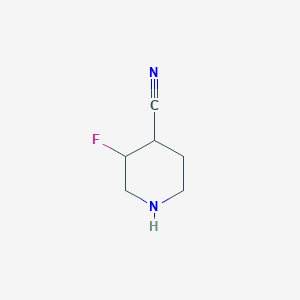
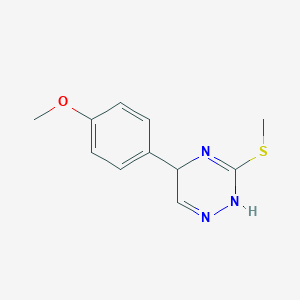

![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
